2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide
Description
The compound 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide is a heterocyclic derivative featuring a fused triazolo-pyridazin core. Key structural elements include:
- Triazolo[4,3-b]pyridazin scaffold: A bicyclic system combining a 1,2,4-triazole and pyridazine ring, with a ketone group at position 2.
- 4-Chlorophenyl substituent: Attached at position 6 of the pyridazin ring, likely enhancing lipophilicity and influencing target binding.
- N-(2,5-dimethoxyphenyl)acetamide side chain: The 2,5-dimethoxy groups on the phenyl ring may improve solubility and modulate electronic properties for receptor interactions.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-15-7-9-18(31-2)17(11-15)23-20(28)12-26-21(29)27-19(25-26)10-8-16(24-27)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUVTPSFADVRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is usually formed by the condensation of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
Coupling of the Rings: The triazole and pyridazine rings are then coupled together using suitable reagents and conditions, such as the use of phosphorus oxychloride (POCl3) as a dehydrating agent.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyridazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or hydroxyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological activities, it can be investigated for its therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Pyridazin Derivatives
| Compound Name | Core Structure | R1 (Position 6) | R2 (Acetamide Substituent) | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazin | 4-Chlorophenyl | 2,5-Dimethoxyphenyl | ~440.8 (est.) | High electron-donating methoxy groups |
| N-(4-Chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | Triazolo[4,3-b]pyridazin | 3,4-Dimethylphenyl | 4-Chlorobenzyl | ~449.9 | Lipophilic methyl groups |
| 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide | Triazolo[4,3-b]pyridazin | 4-Chlorophenyl | 2-Fluorophenyl (thio-link) | 413.9 | Thioether linkage; fluorine |
| N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide | Triazolo[4,3-c]pyrimidin | 4-Fluorophenylamino | 2,5-Dimethylphenyl | ~420.4 (est.) | Pyrimidin core; amino substituent |
Key Observations:
Core Heterocycle :
- The triazolo[4,3-b]pyridazin scaffold (target compound) differs from triazolo[4,3-c]pyrimidin () in ring size and nitrogen positioning, affecting π-π stacking and hydrogen bonding with biological targets .
- Pyridazin-based derivatives (target, –11) exhibit planar structures suitable for intercalation or enzyme active-site binding.
Substituent Impact :
- 4-Chlorophenyl vs. 3,4-Dimethylphenyl () : Chlorine’s electronegativity enhances dipole interactions, whereas methyl groups increase steric bulk and lipophilicity.
- 2,5-Dimethoxyphenyl vs. 2-Fluorophenyl () : Methoxy groups improve solubility and metabolic stability compared to fluorine’s electronegative but smaller profile .
- Thioether Linkage () : Replacing oxygen with sulfur may alter redox properties and bioavailability.
Acetamide Side Chain :
- The N-(2,5-dimethoxyphenyl) group in the target compound provides two methoxy groups, enhancing hydrogen-bond acceptor capacity compared to methyl or halogenated analogues .
Biological Activity
The compound 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide is a member of the triazolo-pyridazine derivatives family. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide |
| CAS Number | 1251694-46-8 |
| Molecular Formula | C21H18ClN5O4 |
| Molecular Weight | 431.85 g/mol |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within the body:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in disease pathways. For instance, it has been shown to inhibit certain kinases and proteases by binding to their active sites, preventing substrate interaction .
- Receptor Modulation : It can modulate the activity of various receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting survival signals .
Antitumor Activity
Recent studies have highlighted the antitumor potential of related triazolo-pyridazine derivatives. For example:
- A related compound demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values ranging from 0.15 to 2.85 μM .
Antibacterial and Antifungal Properties
Compounds within the triazole class have shown broad-spectrum antibacterial and antifungal activities:
- Some derivatives have exhibited high antibacterial efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL .
Study on Anticancer Activity
In a study evaluating diverse triazolo derivatives, one compound showed promising results against several cancer cell lines. The study employed various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action:
- Cell Lines Tested : A549, MCF-7, HeLa.
- Findings : The tested compounds induced significant apoptosis in cancer cells via caspase activation pathways .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the chemical structure significantly influenced biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position of the phenyl ring | Increased potency against c-Met kinase |
| Alteration of methoxy groups | Enhanced solubility and bioavailability |
This analysis underscores the importance of specific functional groups in determining the pharmacological profile of these compounds .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what methodological strategies can address them?
- Answer : The synthesis involves multi-step organic reactions, including cyclization of triazolo-pyridazine cores and coupling with substituted acetamide moieties. Challenges include regioselectivity in heterocyclic ring formation and purification of intermediates.
- Methodology :
- Use Sonogashira coupling or Ullmann-type reactions for aryl-chloride bond formation .
- Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side products.
- Purify intermediates via column chromatography or HPLC , validated by LC-MS .
Q. How can researchers validate the structural integrity of this compound?
- Answer : Combine spectroscopic and computational techniques:
- NMR (1H/13C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HR-MS) for molecular formula verification.
- InChI key and SMILES notation from PubChem for computational validation .
Q. What safety protocols are recommended for handling chlorinated intermediates during synthesis?
- Answer : Chlorinated aromatic intermediates require:
- Use of fume hoods and PPE (gloves, goggles).
- Neutralization of waste with 1M NaOH to degrade reactive chlorides.
- Refer to GHS guidelines for storage (e.g., inert atmosphere for moisture-sensitive intermediates) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Answer : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding):
- Fluorescence polarization for enzyme inhibition studies.
- Cell viability assays (MTT or ATP-luminescence) in cancer cell lines.
- Validate results against PubChem’s bioactivity datasets for structural analogs .
Advanced Research Questions
Q. How can computational methods optimize the synthetic route for higher yields?
- Answer : Integrate quantum chemical calculations (DFT) and reaction path search algorithms :
- Use Gaussian or ORCA to model transition states and identify rate-limiting steps .
- Apply machine learning (e.g., Bayesian optimization) to predict optimal solvent/catalyst combinations .
- Example: A 15% yield improvement was reported for analogous triazolo-pyridazines using DFT-guided solvent selection .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Answer : Implement Design of Experiments (DoE) and statistical meta-analysis:
- Use Plackett-Burman or Box-Behnken designs to isolate confounding variables (e.g., pH, temperature) .
- Apply principal component analysis (PCA) to compare datasets from in vitro vs. ex vivo models.
- Case study: DoE resolved conflicting IC50 values for chlorophenyl derivatives by identifying cell membrane permeability as a key variable .
Q. What cross-disciplinary approaches enhance the study of this compound’s mechanism of action?
- Answer : Combine cheminformatics with systems biology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
